molecular formula C7H13NO B3130912 Hexahydro-pyrrolizin-1-ol CAS No. 34610-36-1

Hexahydro-pyrrolizin-1-ol

Cat. No. B3130912
CAS RN: 34610-36-1
M. Wt: 127.18 g/mol
InChI Key: UCQIGQBEAGJWTF-UHFFFAOYSA-N
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Description

Hexahydro-pyrrolizin-1-ol is a heterocyclic compound that contains a six-membered ring nitrogenous structure. It has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a storage temperature of -10 degrees Celsius .

Scientific Research Applications

Defense Chemicals in Plants

Pyrrolizidine alkaloids, which include Hexahydro-pyrrolizin-1-ol, are produced by plants as defense chemicals against herbivores . This suggests potential applications in agriculture, such as the development of natural pesticides.

Biological Research

Due to its various biological activities, this compound is often used in scientific research . It can serve as a valuable tool in studying biological processes and developing new therapeutic strategies.

Synthesis of Complex Natural Products

This compound can be used in the synthesis of complex natural products . This makes it a valuable tool in the field of organic chemistry.

Safety and Hazards

The safety information for Hexahydro-pyrrolizin-1-ol includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-3-5-8-4-1-2-6(7)8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIGQBEAGJWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34610-36-1
Record name hexahydro-1H-pyrrolizin-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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